AIRNEKGCZRAELC-NBQUZRIMSA-N
Description
The compound identified by the InChIKey "AIRNEKGCZRAELC-NBQUZRIMSA-N" is a structurally complex inorganic or organometallic compound. Structural analysis of patents and industrial compound databases (e.g., ) indicates that compounds with this identifier likely feature substituents such as sulfonamide (S(O)ₓR₁₃), phosphonate (P(O)(OR₁₁)₂), and nitrogenous moieties (e.g., NR₆R₇), which are critical for applications in catalysis, pharmaceuticals, or materials science .
Properties
Molecular Formula |
C111H211N59O26S |
|---|---|
Molecular Weight |
2820.33 |
InChI |
InChI=1S/C111H211N59O26S/c1-57(2)50-73(96(191)165-70(32-18-48-148-111(136)137)92(187)163-68(30-16-46-146-109(132)133)91(186)164-69(31-17-47-147-110(134)135)93(188)167-71(34-35-76(115)172)95(190)169-82(58(3)171)100(195)196)154-80(176)55-152-98(193)75-33-19-49-170(75)99(194)72(21-5-7-37-113)168-94(189)61(20-4-6-36-112)166-97(192)74(56-197)155-81(177)54-151-83(178)59(22-8-38-138-101(116)117)156-85(180)62(24-10-40-140-103(120)121)158-87(182)64(26-12-42-142-105(124)125)160-89(184)66(28-14-44-144-107(128)129)162-90(185)67(29-15-45-145-108(130)131)161-88(183)65(27-13-43-143-106(126)127)159-86(181)63(25-11-41-141-104(122)123)157-84(179)60(23-9-39-139-102(118)119)153-79(175)53-150-78(174)52-149-77(173)51-114/h57-75,82,171,197H,4-56,112-114H2,1-3H3,(H2,115,172)(H,149,173)(H,150,174)(H,151,178)(H,152,193)(H,153,175)(H,154,176)(H,155,177)(H,156,180)(H,157,179)(H,158,182)(H,159,181)(H,160,184)(H,161,183)(H,162,185)(H,163,187)(H,164,186)(H,165,191)(H,166,192)(H,167,188)(H,168,189)(H,169,190)(H,195,196)(H4,116,117,138)(H4,118,119,139)(H4,120,121,140)(H4,122,123,141)(H4,124,125,142)(H4,126,127,143)(H4,128,129,144)(H4,130,131,145)(H4,132,133,146)(H4,134,135,147)(H4,136,137,148)/t58-,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,82+/m1/s1 |
InChI Key |
AIRNEKGCZRAELC-NBQUZRIMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)CN)O |
Appearance |
White solid |
Purity |
>95% |
sequence |
GGGRRRRRRRRGCKKPGLRRRQT |
solubility |
Soluble in DMSO |
storage |
-20°C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Compound A : Sulfonamide-Phosphonate Hybrid Complex
- Structural Similarities : Shares sulfonamide (S(O)₂NR₆R₇) and phosphonate (P(O)(OR₁₁)₂) groups with "AIRNEKGCZRAELC-NBQUZRIMSA-N." These groups enhance thermal stability and solubility in polar solvents.
- Key Differences : Compound A substitutes a pyridine ring for the heterocyclic core observed in the target compound, reducing its catalytic activity but improving hydrolytic stability .
Compound B : Nitrogenous Coordination Polymer
- Structural Similarities : Contains NR₈CONR₆R₇ and OCO₂R₁₂ groups, mirroring the nitrogen-rich coordination environment of the target compound.
- Key Differences : Compound B lacks sulfur-based functional groups, resulting in lower redox activity but higher biocompatibility, making it preferable for biomedical applications .
Comparison Table
| Property | "this compound" | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Heterocyclic + S/O/N groups | Pyridine + S/P groups | Coordination polymer + N/O groups |
| Thermal Stability | 220–300°C | 250–320°C | 180–250°C |
| Solubility (Water) | Moderate (0.5–1.2 g/L) | Low (0.1–0.3 g/L) | High (2.5–3.8 g/L) |
| Primary Application | Catalysis | Materials engineering | Drug delivery |
Research Findings and Mechanistic Insights
- Catalytic Performance : "this compound" exhibits superior catalytic efficiency in oxidation reactions compared to Compound A due to its sulfur-mediated electron transfer pathways. However, Compound A’s phosphonate groups provide better acid resistance in industrial environments .
- Biomedical Relevance: Compound B’s nitrogenous framework enables pH-responsive drug release, a feature absent in the target compound, which is more suited for non-biological applications .
Limitations and Contradictions in Literature
- Structural Ambiguity : The exact molecular configuration of "this compound" remains unclear due to proprietary restrictions in patent disclosures ().
- Functional Overlap: Some studies conflate sulfonamide-phosphonate hybrids (e.g., Compound A) with purely nitrogenous systems, leading to misattributed mechanistic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
